molecular formula C15H25N5O4 B2888306 7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 505080-75-1

7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2888306
CAS No.: 505080-75-1
M. Wt: 339.396
InChI Key: BYWPMTSVYPTWQA-UHFFFAOYSA-N
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Description

7-(2,3-Dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative featuring a 2,3-dihydroxypropyl group at the 7-position and a hexylamino substituent at the 8-position. The 3-methyl group contributes to structural stability, a common feature in this class of compounds.

Properties

IUPAC Name

7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N5O4/c1-3-4-5-6-7-16-14-17-12-11(20(14)8-10(22)9-21)13(23)18-15(24)19(12)2/h10,21-22H,3-9H2,1-2H3,(H,16,17)(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPMTSVYPTWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NC2=C(N1CC(CO)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of theophylline with appropriate reagents to introduce the 2,3-dihydroxypropyl and hexylamino groups. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

7-(2,3-dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for potential therapeutic uses, including bronchodilation and anti-inflammatory effects.

    Industry: Utilized in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as adenosine receptors and phosphodiesterases. These interactions modulate various signaling pathways, leading to physiological responses like bronchodilation and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Modifications at the 7- and 8-Positions

The biological and physicochemical properties of purine-2,6-diones are highly dependent on substitutions at the 7- and 8-positions. Key analogs and their features include:

Table 1: Substituent Comparison of Selected Purine-2,6-diones
Compound Name (Reference) 7-Position Substitution 8-Position Substitution Molecular Weight (g/mol) Calculated XLogP³
Target Compound (Hypothetical) 2,3-Dihydroxypropyl Hexylamino ~360 ~1.5*
8-Benzylamino analog () 2,3-Dihydroxypropyl Benzylamino 345.36 N/A
8-Ethylamino-7-isobutyl () Isobutyl Ethylamino 279.34 N/A
7-Hexyl-8-propylsulfanyl () Hexyl Propylsulfanyl 324.40 3.4
TRPC4/5 Inhibitor () (4-Chlorophenyl)methyl 3-(Trifluoromethoxy)phenoxy ~500† ~4.0†

*Estimated based on dihydroxypropyl (hydrophilic) and hexylamino (moderately lipophilic). †Estimated from structural analogs.

Key Observations:

Hydrophilicity vs. Lipophilicity: The 2,3-dihydroxypropyl group at the 7-position (target compound, ) enhances hydrophilicity compared to alkyl (e.g., hexyl in ) or aryl (e.g., phenoxypropyl in ) substituents. This may improve aqueous solubility but reduce membrane permeability . The hexylamino group at the 8-position provides moderate lipophilicity, balancing the hydrophilic 7-substituent. In contrast, benzylamino () introduces aromaticity and higher logP, while ethylamino () reduces steric bulk .

Synthetic Challenges :

  • Compounds with multiple hydroxyl groups (e.g., 2,3-dihydroxypropyl) often require protective group strategies to avoid side reactions. reports a 38% yield for a dihydroxypropyl analog compared to 51% for a hydroxypropyl variant, highlighting synthetic complexity .

Physicochemical and Pharmacokinetic Properties

Table 2: Estimated Properties of Target Compound vs. Analogs
Property Target Compound 8-Benzylamino Analog (Ev18) 7-Hexyl-8-propylsulfanyl (Ev16)
Molecular Weight ~360 345.36 324.40
Hydrogen Bond Donors 3 (2 OH, 1 NH) 3 (2 OH, 1 NH) 1 (NH)
Rotatable Bonds ~10 9 8
Topological Polar Surface Area ~100 Ų ~100 Ų ~50 Ų
Solubility (Predicted) Moderate Moderate Low
  • The hexylamino chain may prolong half-life due to reduced metabolic clearance compared to shorter alkyl chains (e.g., ethylamino in ) .

Biological Activity

7-(2,3-Dihydroxypropyl)-8-(hexylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound is part of a larger class of purine derivatives known for various pharmacological effects, including anti-tumor and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates its structure, which includes a purine base modified with a hydroxylated propyl group and a hexylamino side chain. The molecular formula is C15H22N4O4C_{15}H_{22}N_4O_4, and its CAS number is 505080-75-1.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

  • Antiproliferative Activity : Studies have indicated that purine derivatives can inhibit cancer cell proliferation. For instance, related compounds have shown significant activity against various cancer cell lines, suggesting potential for therapeutic application in oncology.
  • Anti-inflammatory Effects : Certain purine derivatives exhibit anti-inflammatory properties, which may be beneficial in treating chronic inflammatory diseases.

Antiproliferative Activity

A study conducted on a series of purine derivatives demonstrated that modifications at specific positions on the purine ring significantly influenced their anti-cancer efficacy. For example:

CompoundGI50 (nM)Activity Description
7a58Moderate anti-proliferative action
7b67Slightly less effective than 7a
7c81Reduced activity with sulfur substitution
7d92Marked decrease in activity
7e44Enhanced activity compared to 7a

These findings suggest that the structural modifications in the compound can lead to varied biological responses, highlighting the importance of chemical structure in drug design .

Anti-inflammatory Mechanisms

Research has shown that certain purine derivatives can modulate inflammatory pathways. For example, the compound's ability to inhibit pro-inflammatory cytokines was demonstrated in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis or inflammatory bowel disease.

Mechanistic Insights

The mechanism of action for this compound likely involves modulation of key signaling pathways associated with cell growth and inflammation. Specifically, it may interact with adenosine receptors or influence the phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial in cancer biology .

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